(Isodecanoato-O)(neodecanoato-O)calcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Isodecanoato-O)(neodecanoato-O)calcium is an organometallic compound with the molecular formula C20H38CaO4. It is composed of calcium ions coordinated with isodecanoate and neodecanoate ligands. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Isodecanoato-O)(neodecanoato-O)calcium can be synthesized through the reaction of calcium hydroxide with a mixture of isodecanoic acid and neodecanoic acid. The reaction typically occurs in an organic solvent such as toluene or hexane under reflux conditions. The calcium hydroxide reacts with the carboxylic acids to form the calcium salt, which is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where calcium hydroxide is reacted with isodecanoic acid and neodecanoic acid under controlled temperature and pressure conditions. The product is then subjected to purification processes such as distillation and crystallization to obtain the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Isodecanoato-O)(neodecanoato-O)calcium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium oxide and the corresponding carboxylic acids.
Reduction: It can be reduced to form calcium metal and the corresponding hydrocarbons.
Substitution: The ligands in this compound can be substituted with other carboxylate ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of other carboxylic acids or their derivatives in the presence of a catalyst.
Major Products Formed
Oxidation: Calcium oxide and isodecanoic acid/neodecanoic acid.
Reduction: Calcium metal and isodecane/neodecane.
Substitution: New calcium carboxylates with different carboxylate ligands.
Wissenschaftliche Forschungsanwendungen
(Isodecanoato-O)(neodecanoato-O)calcium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in calcium signaling pathways and as a calcium supplement in cell culture media.
Medicine: Explored for its potential use in drug delivery systems and as a component in bone regeneration materials.
Industry: Utilized in the production of lubricants, plasticizers, and stabilizers for polymers.
Wirkmechanismus
The mechanism of action of (isodecanoato-O)(neodecanoato-O)calcium involves its ability to release calcium ions in solution. These calcium ions can interact with various molecular targets, including enzymes, receptors, and cellular membranes. The compound’s effects are mediated through calcium-dependent signaling pathways, which play a crucial role in numerous biological processes such as muscle contraction, neurotransmitter release, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Isodecanoato-O)(neodecanoato-O)lead
- (Isodecanoato-O)(neodecanoato-O)manganese
- (Isodecanoato-O)(neodecanoato-O)iron
- (Isodecanoato-O)(neodecanoato-O)zinc
- (Isodecanoato-O)(neodecanoato-O)nickel
- (Isodecanoato-O)(neodecanoato-O)copper
- (Isodecanoato-O)(neodecanoato-O)cobalt
Uniqueness
(Isodecanoato-O)(neodecanoato-O)calcium is unique due to its specific combination of isodecanoate and neodecanoate ligands, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry.
Eigenschaften
CAS-Nummer |
85896-55-5 |
---|---|
Molekularformel |
C20H38CaO4 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
calcium;7,7-dimethyloctanoate;8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Ca/c1-10(2,3)8-6-4-5-7-9(11)12;1-9(2)7-5-3-4-6-8-10(11)12;/h4-8H2,1-3H3,(H,11,12);9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
CMQAGGZHIIEKNP-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.